7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of tetrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction is carried out under mild and efficient conditions using catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction proceeds through a one-pot synthesis method, which is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solvent-free conditions and microwave-assisted synthesis can be employed to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, which can further undergo additional transformations to yield a variety of derivatives .
Scientific Research Applications
7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It exhibits potential as an antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant agent.
Materials Science: The compound’s photoluminescence properties make it a candidate for light-emitting devices and molecular wires.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to the inhibition of DNA synthesis and cell division. The compound can also interact with bacterial cell membranes, leading to increased permeability and cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazolopyrimidines such as:
- 5,7-Diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines
- 5-Methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates
Uniqueness
What sets 7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding and interaction with biological targets, while the tetrazolopyrimidine core provides a stable and versatile scaffold for further modifications .
Properties
Molecular Formula |
C13H14N6O2 |
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Molecular Weight |
286.29 g/mol |
IUPAC Name |
7-(4-hydroxyphenyl)-N,5-dimethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H14N6O2/c1-7-10(12(21)14-2)11(8-3-5-9(20)6-4-8)19-13(15-7)16-17-18-19/h3-6,11,20H,1-2H3,(H,14,21)(H,15,16,18) |
InChI Key |
VIPZIOFQJLVSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)O)C(=O)NC |
Origin of Product |
United States |
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